6-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride
Description
6-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride is a bicyclic organic compound featuring a partially hydrogenated naphthalene (tetralone) backbone substituted with an aminomethyl group at the 6-position, stabilized as a hydrochloride salt. Key properties include:
- Molecular formula: C₁₁H₁₄ClNO (base: C₁₁H₁₃NO) .
- CAS number: 933722-59-9 (base compound) and 23898-59-1 (hydrochloride form) .
- Molecular weight: ~211.69 g/mol (estimated for hydrochloride; base: 175.23 g/mol) .
- Applications: Primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals. Its structural features, such as the tetralone scaffold and amine functionality, make it a versatile building block for drug discovery .
Properties
IUPAC Name |
6-(aminomethyl)-3,4-dihydro-2H-naphthalen-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13;/h4-6H,1-3,7,12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZPLJVBAPSYSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)CN)C(=O)C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride, also known as 6-amino-1,2,3,4-tetrahydronaphthalen-1-one (CAS Number: 3470-53-9), is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H11NO
- Molar Mass : 161.20 g/mol
- Density : 1.193 g/cm³ (predicted)
- Melting Point : 130 °C
- Solubility : Soluble in water and organic solvents
Biological Activity Overview
The biological activity of this compound primarily revolves around its role as an intermediate in the synthesis of various pharmaceuticals. Its structural features suggest potential interactions with biological targets that could lead to therapeutic effects.
Anticonvulsant Activity
Research indicates that derivatives of tetrahydronaphthalene compounds exhibit anticonvulsant properties. For instance, compounds similar to 6-(aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-one have been shown to eliminate tonic extensor phases in animal models of seizures, suggesting a protective effect against convulsions .
Anticancer Potential
Several studies have highlighted the anticancer potential of naphthalene derivatives. For example:
- Compounds with naphthalene structures have demonstrated significant cytotoxicity against various cancer cell lines including HeLa and A549 cells .
- The presence of specific substituents on the naphthalene ring has been linked to enhanced antiproliferative activity. For instance, certain derivatives showed IC50 values indicating effective growth inhibition in cancer cells .
Antimicrobial Activity
Compounds related to 6-(aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-one have exhibited antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .
Research Findings and Case Studies
The mechanisms through which this compound exerts its biological effects are not fully elucidated but are hypothesized to involve:
- Receptor Interaction : Potential binding to neurotransmitter receptors influencing seizure activity.
- Cell Cycle Disruption : Inducing apoptosis in cancer cells by disrupting cell cycle progression.
- Membrane Disruption : Interfering with bacterial cell membrane integrity leading to cell lysis.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Functional Analysis
- Substituent Effects: Electron-Withdrawing Groups (e.g., Br, Cl): Bromo and chloro derivatives (e.g., 6-bromo and 6-chloro analogues) exhibit enhanced reactivity in Suzuki-Miyaura cross-coupling reactions, making them valuable for constructing complex aryl-aryl bonds . Electron-Donating Groups (e.g., OCH₃, CH₃): Methoxy and methyl groups improve lipophilicity, aiding blood-brain barrier penetration. For example, Rotigotine’s thiophene-ethylamino group confers dopamine receptor affinity . Aminomethyl Group: The primary amine in 6-(aminomethyl)-1-tetralone hydrochloride allows for facile derivatization (e.g., amide bond formation), critical for prodrug development .
- Pharmacological Relevance: Rotigotine hydrochloride highlights how tetrahydronaphthalenone derivatives can be optimized for CNS targets. Its hydroxy and thiophene groups are crucial for dopamine D2/D3 receptor binding . In contrast, the simpler 6-methyl and 6-chloro derivatives (e.g., –12) are often intermediates rather than final drugs, emphasizing their role in early-stage synthesis .
Synthetic Utility :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
